3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one
Description
3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a cyclohex-2-en-1-one core with two alkyl substituents: an ethyl group at position 3 and a propan-2-yl (isopropyl) group at position 2. The compound’s structure (Figure 1) features a conjugated enone system (α,β-unsaturated ketone), which imparts reactivity toward nucleophilic and electrophilic agents.
Properties
CAS No. |
164266-57-3 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-ethyl-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-4-9-6-5-7-10(12)11(9)8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
DMRCQNNYBKALCU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)CCC1)C(C)C |
Canonical SMILES |
CCC1=C(C(=O)CCC1)C(C)C |
Synonyms |
2-Cyclohexen-1-one,3-ethyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone derivatives. The process typically includes:
Step 1: Formation of the cyclohexene ring through a Diels-Alder reaction.
Step 2: Introduction of the ethyl and isopropyl groups via Friedel-Crafts alkylation.
Step 3: Oxidation of the resulting compound to introduce the ketone functional group at the third position.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly used to facilitate the alkylation and oxidation steps.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted cyclohexenes.
Scientific Research Applications
3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclohexene ring structure allows for interactions with hydrophobic regions of proteins, potentially modulating their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 3-Ethyl-2-propan-2-ylcyclohex-2-en-1-one and related compounds:
Detailed Comparative Analysis
Steric and Electronic Effects
- This compound: The ethyl and isopropyl groups create significant steric hindrance, limiting conformational flexibility and reducing reactivity toward bulky electrophiles. The absence of polar groups (e.g., -OH, -NH₂) results in low water solubility but high compatibility with non-polar solvents .
- (E)-3-Hydroxy-5,5-dimethyl-2-(3-phenylpropenyl)... : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. The phenylpropenyl group introduces aromaticity, favoring π-π stacking in crystalline phases .
- 2-Hydroxy-6-methyl-3-(propan-2-yl)...: The hydroxyl group at C2 allows for keto-enol tautomerism and acidity (pKa ~8–10), making it reactive in deprotonation reactions. The methyl and isopropyl groups enhance steric stabilization .
Solid-State Behavior
- Fluorophenyl-linked bis(cyclohexenone) derivatives () display rigid, planar structures stabilized by fluorine-mediated intermolecular interactions, contrasting with the target compound’s flexible alkyl-substituted ring .
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